molecular formula C6H5NO2 B11757763 4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one

4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one

Katalognummer: B11757763
Molekulargewicht: 123.11 g/mol
InChI-Schlüssel: FEPOLJUCTUVLNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one is a heterocyclic compound with the molecular formula C6H5NO2. It is a five-membered ring structure containing both nitrogen and oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one typically involves cyclization reactions. One common method is the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound . The industrial production methods are designed to optimize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxazolone derivatives, while reduction reactions may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one can be compared with other similar compounds, such as:

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, but with a different arrangement of atoms.

    Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.

Eigenschaften

Molekularformel

C6H5NO2

Molekulargewicht

123.11 g/mol

IUPAC-Name

4,5-dihydrocyclopenta[d][1,3]oxazol-6-one

InChI

InChI=1S/C6H5NO2/c8-5-2-1-4-6(5)9-3-7-4/h3H,1-2H2

InChI-Schlüssel

FEPOLJUCTUVLNI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=C1N=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.